Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate
Overview
Description
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is a chemical compound with the CAS Number: 1261646-79-0 . It has a molecular weight of 287.15 and its IUPAC name is ethyl 3- (2-bromo-4-methoxyphenyl)propanoate . The compound is typically a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is1S/C12H15BrO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3
. This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.
Scientific Research Applications
Electroreductive Radical Cyclization :
- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is used in electroreductive radical cyclization processes. For instance, it has been involved in the cyclization of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate to produce compounds like ethyl 2-(3′,4′-methylenedioxyphenyl)-4-methylenetetrahydrofuran-3-carboxylate (Esteves et al., 2005).
Synthesis of Neolignans :
- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate has been identified in the synthesis of neolignans, as seen in the isolation of enantiomeric neolignans from Lobelia Chinensis (Chen et al., 2010).
Copolymerization and Polymer Chemistry :
- This compound plays a role in the synthesis and copolymerization of novel ethylenes, particularly in the creation of polymers with specific structural and thermal properties (Kharas et al., 2016).
Intermolecular Interactions in Crystal Packing :
- In crystallography, the compound has been involved in studies exploring the intermolecular interactions in crystal packing, particularly looking at N⋯π and O⋯π interactions (Zhang et al., 2011).
Synthesis of Pharmaceutical Intermediates :
- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate has been used in enzyme-mediated synthesis pathways to create intermediates for pharmaceutical applications, specifically PPAR agonists (Brenna et al., 2009).
Phytotoxic and Mutagenic Effects Analysis :
- Its derivatives have been evaluated for phytotoxic and mutagenic effects using the Triticum test, providing insights into environmental and biological impacts (Jităreanu et al., 2013).
Electrochemical Reduction Studies :
- The compound has been a subject in the study of electrochemical reduction, especially in the context of bromo-propargyloxy esters (Esteves et al., 2003).
properties
IUPAC Name |
ethyl 3-(2-bromo-5-methoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSZXINCUAZHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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